molecular formula C13H7F6NO B1389681 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214379-69-7

2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1389681
CAS No.: 1214379-69-7
M. Wt: 307.19 g/mol
InChI Key: RPTYMYXUTHXIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by three distinct substituents: a difluoromethoxy group at position 2, a 2-fluorophenyl ring at position 3, and a trifluoromethyl group at position 5. This compound’s structure leverages fluorine’s electron-withdrawing properties to enhance metabolic stability, lipophilicity, and binding affinity to biological targets . Fluorinated pyridines are widely explored in medicinal chemistry, particularly for antiviral and CNS-targeting applications, due to their ability to modulate pharmacokinetic profiles .

Properties

IUPAC Name

2-(difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO/c14-10-4-2-1-3-8(10)9-5-7(13(17,18)19)6-20-11(9)21-12(15)16/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTYMYXUTHXIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediates

A key intermediate in the synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared by:

  • Starting from 2-chloro-5-(chloromethyl)pyridine, stirring and heating with steam.
  • Introducing chlorine gas to convert the chloromethyl group to a trichloromethyl substituent.
  • Catalytic on-ring chlorination using antimony trichloride to introduce chlorine at the 3-position.
  • Fluorination of the trichloromethyl group using hydrogen fluoride to convert it to trifluoromethyl.
  • Purification by washing, steam distillation, pH adjustment, and rectification to isolate the pure dichloro-trifluoromethyl pyridine intermediate.

Halogen Exchange and Fluorination

The critical step for introducing fluorine atoms at the 2- and 3-positions involves halogen exchange via nucleophilic aromatic substitution:

  • Reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or tetrahydrothiophene dioxide.
  • Reaction temperatures range from 85°C to 180°C, optimized per solvent (e.g., 120–140°C for DMSO, 150–170°C for tetrahydrothiophene dioxide).
  • Vigorous agitation ensures uniform mixing and efficient substitution.
  • This step converts the chloro substituent at the 3-position into a fluoro substituent, yielding 2,3-difluoro-5-(trifluoromethyl)pyridine, a crucial intermediate for further functionalization.

While direct literature on the exact method for incorporating the difluoromethoxy group at the 2-position of pyridine is sparse, general methodologies for difluoromethoxy group introduction include:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with difluoromethoxide ion (generated from difluoromethanol or related reagents).
  • Alternatively, difluoromethoxylation can be achieved via electrophilic difluoromethoxylation reagents under controlled conditions.
  • The choice of method depends on the stability of the pyridine ring and other substituents, requiring careful control of reaction conditions to prevent side reactions.

Coupling with 2-Fluorophenyl Group

The 3-(2-fluorophenyl) substituent can be introduced via:

  • Cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated pyridine intermediate reacts with a 2-fluorophenyl boronic acid or stannane under palladium catalysis.
  • Alternatively, nucleophilic aromatic substitution if the pyridine ring bears a suitable leaving group at the 3-position.
  • Reaction conditions typically involve mild heating and inert atmosphere to preserve fluorine substituents.
Step No. Intermediate/Target Compound Reagents/Conditions Key Notes
1 2-chloro-5-(chloromethyl)pyridine Stirring, steam heating, chlorine gas Formation of 2-chloro-5-(trichloromethyl)pyridine
2 2,3-dichloro-5-(trichloromethyl)pyridine Antimony trichloride catalyst, chlorine gas On-ring chlorination at 3-position
3 2,3-dichloro-5-(trifluoromethyl)pyridine Hydrogen fluoride fluorination, washing, distillation Conversion of trichloromethyl to trifluoromethyl
4 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine CsF in DMSO or similar solvent, 85–180°C Halogen exchange to introduce 2,3-difluoro substituents
5 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine Difluoromethoxylation reagents; cross-coupling with 2-fluorophenyl derivatives Installation of difluoromethoxy and 2-fluorophenyl groups
  • The use of antimony trichloride as a catalyst in on-ring chlorination improves reaction time and yield, overcoming prior limitations of low chlorination content and prolonged production periods.
  • Halogen exchange fluorination using cesium fluoride is a well-established method for introducing fluorine atoms into pyridine rings, with solvent and temperature optimization critical for high yields and purity.
  • The presence of trifluoromethyl groups influences the electronic nature of the pyridine ring, facilitating nucleophilic aromatic substitution reactions.
  • The final compound's synthesis requires careful stepwise functionalization to maintain the integrity of sensitive fluorinated groups and to achieve regioselectivity.

The preparation of this compound involves a multi-step synthetic route starting from chloromethylpyridine derivatives, progressing through chlorination, fluorination, and nucleophilic substitution reactions. Key advances include catalytic on-ring chlorination and halogen exchange fluorination using cesium fluoride in polar aprotic solvents. Subsequent installation of the difluoromethoxy and 2-fluorophenyl groups is achieved through nucleophilic substitution and cross-coupling methodologies. This synthetic strategy leverages well-established fluorination chemistry and catalytic processes to yield the target compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted pyridines or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that fluorinated compounds, including pyridines, often exhibit enhanced biological activity due to the presence of fluorine atoms, which can influence molecular interactions and stability. The compound has been investigated for its potential as an anticancer agent. Studies have shown that fluorinated pyridines can inhibit specific cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects
Fluorinated pyridines are also being studied for their neuropharmacological properties. The introduction of difluoromethoxy and trifluoromethyl groups may enhance the lipophilicity and blood-brain barrier penetration of the compounds, making them suitable candidates for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, particularly serotonin receptors .

Case Study: Serotonin Receptor Modulation
A notable case study involves the evaluation of similar fluorinated compounds as serotonin receptor modulators. These compounds were found to exhibit selective binding affinities, leading to promising results in preclinical trials aimed at treating depression and anxiety disorders .

Agrochemical Applications

Pesticidal Activity
The compound has shown potential as a pesticide due to its structural characteristics that may enhance its bioactivity against pests. Fluorinated agrochemicals often demonstrate improved efficacy and stability in various environmental conditions. Research has indicated that similar pyridine derivatives can act as effective insecticides or fungicides, with lower toxicity to non-target organisms .

Development of New Formulations
The unique chemical properties of this compound allow for the development of new formulations that can be more effective than traditional pesticides. These formulations may offer better adherence to plant surfaces and increased resistance to degradation from environmental factors .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atoms in its structure can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is best understood through comparisons with analogs differing in substituent patterns or fluorine placement. Below is a detailed analysis:

Substituent Variations at Position 3

  • 3-(Pyridin-4-yl) Analog: Structure: 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS: 1214343-66-4). The 2-fluorophenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets . Molecular Weight: 290.19 g/mol (identical to the target compound due to similar substituent masses) .
  • 3-Chloro/Bromo Analogs :

    • Examples :
  • 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) .
  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS: 75806-84-7) .
    • Comparison : Halogen substituents (Cl, Br) at position 3 increase molecular weight and steric bulk compared to the 2-fluorophenyl group. Bromine’s larger size may reduce membrane permeability but improve halogen bonding in target interactions .

Substituent Variations at Position 2

  • Methoxy vs. Difluoromethoxy :
    • Example : 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS: 33252-63-0) .
    • Comparison : The difluoromethoxy group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to hydroxy or methoxy groups. Fluorine substitution reduces oxidation susceptibility, extending plasma half-life .

Trifluoromethyl Group at Position 5

  • Commonality : The trifluoromethyl group is a recurring motif in fluorinated pyridines (e.g., 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, CAS: 387827-64-7) . This group contributes to high lipophilicity (logP ~3–4) and stability against enzymatic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 2 Position 3 Position 5 Molecular Weight (g/mol) Key Applications
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (Target) Difluoromethoxy 2-Fluorophenyl Trifluoromethyl ~290.19* Antiviral (hypothesized)
2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine Difluoromethoxy Pyridin-4-yl Trifluoromethyl 290.19 Research chemical
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine Fluoro Bromo Trifluoromethyl 260.44 Pharmaceutical intermediate
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine - 2,4-Difluorophenyl Trifluoromethyl 259.17 Material science
Tegobuvir (5-({6-[2,4-Bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-imidazo[4,5-c]pyridine) - 2-Fluorophenyl - 546.1 (M+H+) HCV treatment

*Estimated based on analogs in .

Biological Activity

2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of multiple fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H8F5NO\text{C}_12\text{H}_8\text{F}_5\text{N}O

This compound features a pyridine ring substituted with difluoromethoxy, trifluoromethyl, and fluorophenyl groups, which contribute to its unique pharmacological properties.

Fluorinated compounds often exhibit enhanced interactions with biological macromolecules due to the electron-withdrawing nature of fluorine. The presence of trifluoromethyl and difluoromethoxy groups can significantly influence the compound's binding affinity to target proteins. Research indicates that such modifications can improve the potency of inhibitors targeting various enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound against SARS-CoV-2. In vitro assays demonstrated that this compound can inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. The compound showed an IC50 value in the low micromolar range, indicating significant antiviral activity without cytotoxic effects at higher concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In a study involving various cancer cell lines, it exhibited selective cytotoxicity, particularly against breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values significantly lower than those observed for non-fluorinated analogs .

Enzyme Inhibition

Fluorinated pyridines have been shown to act as effective inhibitors for several enzymes, including histone deacetylases (HDACs). The introduction of fluorine atoms enhances binding affinity due to increased lipophilicity. For instance, this compound was reported to inhibit HDAC1-3 with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent in epigenetic modulation .

Case Studies

Study Target IC50 Value (µM) Effect
Study 1SARS-CoV-2 Mpro0.88Antiviral activity
Study 2Breast Cancer Cells1.5Induction of apoptosis
Study 3HDAC1-30.02Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine, and how can they be addressed methodologically?

  • Answer : Synthesis challenges include regioselective functionalization of the pyridine ring and stability of the difluoromethoxy group under reaction conditions. A stepwise approach is recommended:

Core pyridine formation : Use Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group at position 3, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) to avoid decomposition .

Trifluoromethyl installation : Employ Ruppert-Prakash reagent (TMSCF₃) with CuI catalysis for position 5 .

Difluoromethoxy introduction : Use AgF₂ or KF/18-crown-6 to substitute a hydroxyl or chloride group at position 2, ensuring anhydrous conditions to prevent hydrolysis .

  • Validation : Monitor intermediates via LC-MS and ¹⁹F NMR to confirm regiochemistry and purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Answer : Combine:

  • ¹H/¹³C NMR : Assign aromatic protons and carbons via COSY and HSQC, noting splitting patterns from adjacent fluorinated groups (e.g., 2-fluorophenyl’s para-fluorine induces distinct coupling) .
  • ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ ~ -60 ppm), difluoromethoxy (-OCF₂H, δ ~ -80 ppm), and 2-fluorophenyl (δ ~ -110 ppm) signals .
  • X-ray crystallography : Resolve steric clashes between the 2-fluorophenyl and trifluoromethyl groups, which may cause non-planar conformations .

Advanced Research Questions

Q. How do electronic effects of fluorinated substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups deactivate the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) efficacy. Mitigation strategies:

  • Directed C–H activation : Use Pd(OAc)₂ with bidentate ligands (e.g., 2,2'-bipyridine) to functionalize positions ortho to directing groups .
  • Photoredox catalysis : Employ Ir(ppy)₃ to generate aryl radicals for coupling at electron-deficient positions .
  • Data contradiction : Conflicting reports on reactivity at position 4 vs. 6 may arise from solvent polarity effects; use DFT calculations (B3LYP/6-31G*) to model charge distribution .

Q. What methodologies are suitable for studying this compound’s potential in medicinal chemistry, given its structural analogs?

  • Answer :

  • Target identification : Screen against kinase or GPCR targets, as fluorinated pyridines often modulate ATP-binding pockets .
  • Metabolic stability : Assess oxidative defluorination via human liver microsomes (HLMs) with LC-HRMS to detect demethylated or hydroxylated metabolites .
  • Toxicity profiling : Use zebrafish models to evaluate developmental toxicity linked to fluorinated metabolites .
  • Case study : Analogous hydantoin derivatives (e.g., 5-(difluoromethoxy)phenyl compounds) show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 μM) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported biological activity for fluorinated pyridine derivatives?

  • Answer : Common contradictions arise from:

  • Solubility variations : Use standardized DMSO stock solutions (≤0.1% v/v) to minimize solvent interference in cellular assays .
  • Off-target effects : Perform counter-screening against related targets (e.g., COX-1 vs. COX-2) and validate via CRISPR knockouts .
  • Species-specific metabolism : Compare rodent vs. human hepatocyte data to identify interspecies differences in fluorinated metabolite profiles .

Applications in Materials Science

Q. Can this compound serve as a ligand in luminescent Ir(III) complexes for OLEDs?

  • Answer : Yes. Structural analogs (e.g., 2-phenylpyridine-based Ir complexes) exhibit blue-green emission (λmax = 480 nm) with high external quantum efficiency (EQE = 33.5%) . Methodology:

  • Ligand design : Replace ancillary ligands (e.g., fppz) with the target compound to modulate HOMO-LUMO gaps.
  • Device fabrication : Co-deposit the complex with TCTA (hole-transport layer) and TPBi (electron-transport layer) via vacuum sublimation .
  • Performance metrics : Compare Commission Internationale de l’Éclairage (CIE) coordinates and lifetime under accelerated aging tests (85°C/85% RH) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Answer :

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoromethoxy group .
  • Decomposition risks : Avoid temperatures >150°C, as trifluoromethyl groups may release HF .
  • PPE : Use fluoropolymer-coated gloves (e.g., Viton®) and fume hoods with HEPA filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.